molecular formula C12H16N2 B1619419 N,N-Dimethyl-1-(1-methyl-1H-indol-3-yl)methanamine CAS No. 52972-61-9

N,N-Dimethyl-1-(1-methyl-1H-indol-3-yl)methanamine

Cat. No. B1619419
CAS RN: 52972-61-9
M. Wt: 188.27 g/mol
InChI Key: QAJUUSZYZIUHQI-UHFFFAOYSA-N
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Description

“N,N-Dimethyl-1-(1-methyl-1H-indol-3-yl)methanamine” is a chemical compound with the molecular formula C12H16N2 . It has an average mass of 188.269 Da and a mono-isotopic mass of 188.131348 Da .


Synthesis Analysis

The synthesis of related compounds has been reported in the literature. For instance, a series of N-((1-methyl-1H-indol-3-yl)methyl)-2-(1H-pyrazol-1-yl or triazolyl)-N-(3,4,5-trimethoxyphenyl)acetamides were synthesized based on the inhibitory effect of CA-4 analogues and indoles on tubulin polymerization . Another study reported a one-pot, three-component protocol for the synthesis of 1,2,3-trisubstituted indoles based upon a Fischer indolisation–indole N-alkylation sequence .


Molecular Structure Analysis

The molecular structure of “N,N-Dimethyl-1-(1-methyl-1H-indol-3-yl)methanamine” can be analyzed using various computational tools. The structure is available as a 2D Mol file or as a computed 3D SD file .


Chemical Reactions Analysis

The chemical reactions involving “N,N-Dimethyl-1-(1-methyl-1H-indol-3-yl)methanamine” and its derivatives have been studied. For instance, one study revealed that a compound (7d) synthesized from a similar molecule induced cell apoptosis in a dose-dependent manner, arrested the cells in the G2/M phase, and inhibited polymerization of tubulin .


Physical And Chemical Properties Analysis

The physical and chemical properties of “N,N-Dimethyl-1-(1-methyl-1H-indol-3-yl)methanamine” can be analyzed using various methods. The molecular formula is C12H16N2, with an average mass of 188.269 Da and a mono-isotopic mass of 188.131348 Da .

Scientific Research Applications

Synthesis and Characterization

  • A novel compound related to N,N-Dimethyl-1-(1-methyl-1H-indol-3-yl)methanamine was synthesized, highlighting the process of creating new compounds with potential applications in various fields, including materials science and pharmacology (Zhai Zhi-we, 2014).

Potential in Anticonvulsant Activity

  • Schiff bases of similar structures were found to exhibit anticonvulsant properties, suggesting that compounds related to N,N-Dimethyl-1-(1-methyl-1H-indol-3-yl)methanamine might have potential in neurological applications (S. Pandey & R. Srivastava, 2011).

Catalytic Applications in Organic Synthesis

  • The use of similar compounds in Friedel–Crafts amidoalkylation reactions indicates potential applications in organic synthesis, particularly in the efficient and cost-effective synthesis of indolyl methanamine derivatives (Beilei Wang et al., 2011).

Antimicrobial Properties

  • Compounds structurally related to N,N-Dimethyl-1-(1-methyl-1H-indol-3-yl)methanamine have shown antimicrobial effects, suggesting a potential role in developing new antimicrobial agents (N. Desai et al., 2012).

Potential in Cancer Research

  • Indole-based compounds, similar to N,N-Dimethyl-1-(1-methyl-1H-indol-3-yl)methanamine, have been studied for their potential as anticancer agents, indicating possible applications in cancer research and therapy (Naveen Panathur et al., 2013).

Applications in Materials Science

  • The synthesis of novel Schiff base compounds related to N,N-Dimethyl-1-(1-methyl-1H-indol-3-yl)methanamine demonstrates their potential in materials science, particularly in the development of new functional materials (S. Mbugua et al., 2020).

Use in Catalysis and Green Chemistry

  • Diiron(III) complexes with ligands similar to N,N-Dimethyl-1-(1-methyl-1H-indol-3-yl)methanamine have been explored for their role in catalysis, particularly in selective hydroxylation of alkanes, highlighting the importance in green chemistry (M. Sankaralingam & M. Palaniandavar, 2014).

Future Directions

The future directions for the study of “N,N-Dimethyl-1-(1-methyl-1H-indol-3-yl)methanamine” and its derivatives could involve further exploration of their synthesis, chemical reactions, and mechanisms of action. For instance, compound 7d, synthesized from a similar molecule, has been identified as a potential agent for the further development of tubulin polymerization inhibitors .

properties

IUPAC Name

N,N-dimethyl-1-(1-methylindol-3-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2/c1-13(2)8-10-9-14(3)12-7-5-4-6-11(10)12/h4-7,9H,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAJUUSZYZIUHQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=CC=CC=C21)CN(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20320479
Record name N,N-Dimethyl-1-(1-methyl-1H-indol-3-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20320479
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N-Dimethyl-1-(1-methyl-1H-indol-3-yl)methanamine

CAS RN

52972-61-9
Record name NSC360214
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=360214
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N,N-Dimethyl-1-(1-methyl-1H-indol-3-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20320479
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
K Jahan - 2021 - search.proquest.com
PART I: A CONCISE SYNTHESIS OF MICROTUBULE INHIBITOR TRYPROSTATIN A AND B AND ITS ANALOGS: Microtubules are promising targets for treating cancer by stopping the …

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